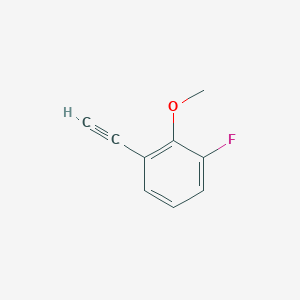

1-Ethynyl-3-fluoro-2-methoxy-benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

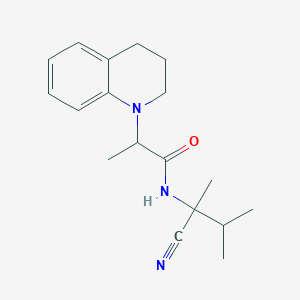

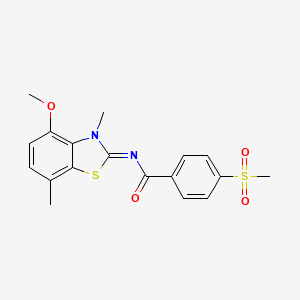

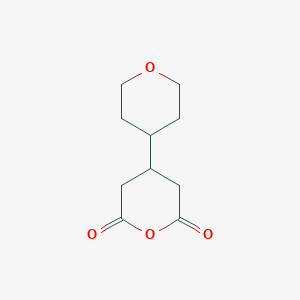

1-Ethynyl-3-fluoro-2-methoxy-benzene is a fluorinated benzene derivative . It is a versatile chemical compound that exhibits intriguing properties. Its applications in scientific research range from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methoxy-benzene could potentially involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3-fluoro-2-methoxy-benzene is C9H7FO . The molecular weight is 150.15 . The InChI code is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 .Chemical Reactions Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene can undergo various chemical reactions. For instance, it has been employed in the cross-coupling of phenylacetylenes . It may also be used in the preparation of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one and 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene is a liquid at room temperature . It has a density of 1.039 g/mL at 25 °C . The boiling point is 138 °C . The refractive index n20/D is 1.5170 .Wissenschaftliche Forschungsanwendungen

General Information

“1-Ethynyl-3-fluoro-2-methoxy-benzene” is a chemical compound with the molecular formula C8H7F . It’s also known as m-Fluorostyrene .

Potential Applications

While specific applications for “1-Ethynyl-3-fluoro-2-methoxy-benzene” are not readily available, compounds with similar structures have been used in various scientific fields. For instance, N-isoindoline-1,3-diones heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis of Aryl Acetylenes

Field

Application Summary

“1-Ethynyl-4-fluorobenzene”, a compound similar to “1-Ethynyl-3-fluoro-2-methoxy-benzene”, has been used in the synthesis of aryl acetylenes . Aryl acetylenes are important building blocks in organic synthesis and materials science.

Methods of Application

This is achieved via a Sonogashira type cross-coupling reaction with various haloarenes in the presence of a bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .

Results or Outcomes

The result is the formation of aryl acetylenes, which can be further used in the synthesis of complex organic molecules .

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Application Summary

“4-Ethynyl-1-fluoro-2-methylbenzene”, another compound similar to “1-Ethynyl-3-fluoro-2-methoxy-benzene”, has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide . 1,2,3-Triazoles are a class of heterocyclic compounds that have been widely used in medicinal chemistry due to their biological activity.

Methods of Application

This is achieved under typical Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Results or Outcomes

The result is the formation of 1,4-disubstituted 1,2,3-triazoles, which can be further used in the synthesis of biologically active compounds .

Safety And Hazards

1-Ethynyl-3-fluoro-2-methoxy-benzene is classified as a flammable liquid (GHS02), and it can cause skin irritation (GHS07), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1-ethynyl-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJVDWKVIHLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-fluoro-2-methoxy-benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)

![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)